5-(2-Chloroethyl)-1-(5-(chloromethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(2-Chloroethyl)-1-(5-(chloromethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, a tetrahydrofuran ring, and multiple functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-1-(5-(chloromethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process starts with the preparation of the pyrimidine ring, followed by the introduction of the tetrahydrofuran ring and the chloromethyl and chloroethyl groups. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroethyl)-1-(5-(chloromethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The chloromethyl and chloroethyl groups can be reduced to form corresponding alkyl groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(2-Chloroethyl)-1-(5-(chloromethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chloroethyl)-1-(5-(chloromethyl)-4-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyrimidinamine, 4-chloro-6-methyl-: A related pyrimidine compound with different functional groups.
5-(2-Chloroethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Another pyrimidine derivative with similar structural features.
Properties
Molecular Formula |
C11H14Cl2N2O4 |
---|---|
Molecular Weight |
309.14 g/mol |
IUPAC Name |
5-(2-chloroethyl)-1-[5-(chloromethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14Cl2N2O4/c12-2-1-6-5-15(11(18)14-10(6)17)9-3-7(16)8(4-13)19-9/h5,7-9,16H,1-4H2,(H,14,17,18) |
InChI Key |
UZZUOHQKNROJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)CCl)O |
Origin of Product |
United States |
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